molecular formula C12H7Br B14441796 1-(Bromoethynyl)naphthalene CAS No. 77295-80-8

1-(Bromoethynyl)naphthalene

Cat. No.: B14441796
CAS No.: 77295-80-8
M. Wt: 231.09 g/mol
InChI Key: ZHRANKYVJQQBPR-UHFFFAOYSA-N
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Description

Significance of Arylalkynes as Synthetic Intermediates

Arylalkynes, which are aromatic compounds containing one or more carbon-carbon triple bonds, are fundamental building blocks in modern organic synthesis. Their utility stems from the high reactivity of the alkyne functional group, which can be selectively transformed into a wide array of other functionalities. researchgate.net The triple bond and the terminal C-H bond in terminal arylalkynes can be efficiently activated by various catalysts, making them valuable precursors for a large number of chemicals. nih.govbeilstein-journals.org They serve as key intermediates in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials with specific optical and electronic properties. ontosight.ainih.gov The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone method for creating carbon-carbon bonds and synthesizing complex molecules. wikipedia.orgnih.govsustech.edu.cn Furthermore, arylalkynes participate in various other transformations, including cycloaddition reactions, polymerization, and heterocyclizations, highlighting their versatility. researchgate.netoup.com

The Unique Reactivity Profile of Bromine in Alkynyl Bromides

Alkynyl bromides, also known as 1-bromoalkynes, are a specific class of haloalkynes where a bromine atom is directly attached to one of the sp-hybridized carbons of the alkyne. This structural feature imparts a unique reactivity profile to the molecule. The bromine atom acts as a good leaving group in various reactions, particularly in metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon bonds at the terminal position of the alkyne.

The Corey-Fuchs reaction, a common method for synthesizing terminal alkynes from aldehydes, can be controlled to stop at the 1-bromoalkyne intermediate. wikipedia.orgchemeurope.com This intermediate is a valuable functional group for further synthetic transformations. chemeurope.com For instance, 1-bromoalkynes are excellent substrates for nickel-catalyzed cross-coupling reactions to form unsymmetrical 1,3-diynes, which are important structural motifs in natural products and functional materials. rsc.orgscispace.comrsc.org The reactivity of the C-Br bond in bromoalkynes can also be harnessed in electrochemical reactions, where selective cathodic cleavage can lead to the formation of either the terminal alkyne or other functionalized products under controlled conditions. nih.govbeilstein-journals.orgbeilstein-journals.org

Structural Context of 1-(Bromoethynyl)naphthalene within Naphthalene (B1677914) Chemistry

Naphthalene and its derivatives are a significant class of polycyclic aromatic hydrocarbons. They are widely used as building blocks for the synthesis of pharmaceuticals, dyes, and materials with interesting electronic and optical properties. nih.govthieme-connect.comresearchgate.net The introduction of functional groups onto the naphthalene core allows for the fine-tuning of its properties and provides handles for further chemical modifications.

This compound combines the structural features of a naphthalene ring system with the unique reactivity of a bromoalkyne. The naphthalene moiety provides a rigid, planar, and electron-rich scaffold, while the bromoethynyl group serves as a highly versatile reactive site. This combination makes this compound a valuable intermediate for the synthesis of a wide range of more complex, functionalized naphthalene derivatives. tdx.cat Its applications include serving as a precursor in cross-coupling reactions to generate extended π-conjugated systems and participating in cycloaddition reactions to build intricate polycyclic structures. researchgate.netthieme-connect.com The synthesis of such derivatives is of great interest due to their potential applications in medicinal chemistry and materials science. nih.govthieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77295-80-8

Molecular Formula

C12H7Br

Molecular Weight

231.09 g/mol

IUPAC Name

1-(2-bromoethynyl)naphthalene

InChI

InChI=1S/C12H7Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H

InChI Key

ZHRANKYVJQQBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CBr

Origin of Product

United States

Reactivity and Transformational Chemistry of 1 Bromoethynyl Naphthalene

Carbon-Halogen Bond Activation and Functionalization

The presence of a bromine atom on the sp-hybridized carbon of the ethynyl (B1212043) group makes this position susceptible to various reactions, including cleavage of the carbon-halogen bond and substitution.

Reductive Dehalogenation Pathways to Terminal Alkynes

The carbon-bromine bond in 1-(bromoethynyl)naphthalene can be selectively cleaved under reductive conditions to yield the corresponding terminal alkyne, 1-ethynylnaphthalene (B95080). This transformation is a key step in synthetic sequences where the bromoethynyl group serves as a masked terminal alkyne.

Electrochemical methods have been employed for this purpose. The reduction of 1-(2,2-dibromoethenyl)naphthalene (B14120686) can be controlled to produce either this compound or 1-ethynylnaphthalene, depending on the reaction conditions. smolecule.com The process involves sequential single-electron transfers. The initial reduction forms a radical anion, which then eliminates a bromide ion to generate a vinyl radical. A subsequent electron transfer can lead to the bromoalkyne. The choice of supporting electrolyte plays a crucial role in the selectivity of the reaction. For instance, using tetraethylammonium (B1195904) tetrafluoroborate (B81430) can facilitate complete dehalogenation to 1-ethynylnaphthalene, whereas sodium perchlorate (B79767) tends to halt the reaction at the this compound stage. smolecule.com

Chemical reagents can also effect this reduction. The bicyclic amidine base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in converting 1-bromoalkynes to terminal acetylenes through a tandem process involving elimination, umpolung (polarity reversal), and protonation. researchgate.netacs.org

Nucleophilic Substitution Reactions at the sp-Hybridized Carbon

The sp-hybridized carbon atom bearing the bromine in this compound is electrophilic and can undergo nucleophilic substitution. This allows for the introduction of various functional groups at this position. While specific examples detailing a wide range of nucleophiles directly reacting with this compound are not extensively documented in the provided results, the general principle of nucleophilic substitution at sp-hybridized carbons is a fundamental concept in organic chemistry. pressbooks.pub This reactivity pathway provides a route to synthesize a variety of disubstituted alkynes.

Carbon-Carbon Triple Bond Reactivity in Naphthylbromoacetylenes

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to additions and a versatile partner in coupling reactions.

Metal-Catalyzed Alkyne Additions (e.g., Vicinal Thiosulfonylation)

The triple bond of this compound can undergo addition reactions, often catalyzed by transition metals, to generate more complex molecular architectures. A notable example is the nickel-catalyzed vicinal thiosulfonylation. In this reaction, this compound reacts with an S-phenyl thiosulfonate in the presence of a nickel catalyst, such as nickel(II) chloride hexahydrate, and a base like cesium carbonate. thieme-connect.com This process results in the addition of a phenylthio group and a phenylsulfonyl group across the triple bond, yielding (E)-2-(naphthalen-1-yl)-2-(phenylsulfonyl)vinylsulfane with high stereoselectivity. thieme-connect.com

Below is a table summarizing the results for the vicinal thiosulfonylation of various bromoalkynes, including the naphthalene (B1677914) derivative.

Bromoalkyne (1)Thiosulfonate (2)CatalystBaseProduct (3)Yield (%)E/Z ratio
This compound (1i)S-Phenyl benzenesulfonothioate (2a)NiCl₂·6H₂OCs₂CO₃(E)-2-(Naphthalen-1-yl)-2-(phenylsulfonyl)vinylsulfane (3ia)69>30:1
2-(Bromoethynyl)naphthalene (1j)S-Phenyl benzenesulfonothioate (2a)NiCl₂·6H₂OCs₂CO₃(E)-2-(Naphthalen-2-yl)-2-(phenylsulfonyl)vinylsulfane (3ja)67>30:1
1-(Bromoethynyl)-4-methoxybenzene (1c)S-Phenyl benzenesulfonothioate (2a)NiCl₂·6H₂OCs₂CO₃(E)-2-(4-Methoxyphenyl)-2-(phenylsulfonyl)vinylsulfane (3ca)69>30:1
1-(Bromoethynyl)-4-methylbenzene (1f)S-Phenyl benzenesulfonothioate (2a)NiCl₂·6H₂OCs₂CO₃(E)-Phenyl[2-(phenylsulfonyl)-2-(p-tolyl)vinyl]sulfane (3fa)71>30:1

Cross-Coupling Reactions with Organometallic Reagents (e.g., Organoalanes for 1,3-Diynes)

This compound is an excellent substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. A significant application is the synthesis of unsymmetrical 1,3-diynes through coupling with organometallic reagents.

Nickel-catalyzed cross-coupling reactions of 1-bromoalkynes with organoalane reagents have proven to be a highly efficient method for this purpose. rsc.orgrsc.org For instance, the reaction of 2-(bromoethynyl)naphthalene with diethyl(trimethylsilylethynyl)aluminum in the presence of a nickel acetate (B1210297) and tris(2-furyl)phosphine catalyst system yields the corresponding conjugated 1,3-diyne in good yield. rsc.orgrsc.org While this specific example uses the 2-substituted naphthalene isomer, the methodology is broadly applicable to various aryl bromoalkynes. rsc.orgrsc.orgresearchgate.net

The following table presents data from the cross-coupling of various 1-bromoalkynes with an organoalane reagent.

1-Bromoalkyne (2)Organoalane (1)Catalyst SystemProduct (3)Yield (%)
2-(2-Bromoethynyl)naphthalene (2q)TMSC≡CAlEt₂ (1f)Ni(OAc)₂ / P(o-furyl)₃1,3-Diyne (3fq)74
1-(2-Bromoethynyl)benzene (2o)TMSC≡CAlEt₂ (1f)Ni(OAc)₂ / P(o-furyl)₃1,3-Diyne (3fo)80
1-Bromo-4-fluorobenze (derivative)TMSC≡CAlEt₂ (1f)Ni(OAc)₂ / P(o-furyl)₃Conjugated 1,3-diyneGood
1-Bromo-4-(trifluoromethyl)benzene (derivative)TMSC≡CAlEt₂ (1f)Ni(OAc)₂ / P(o-furyl)₃Conjugated 1,3-diyneGood

Cascade and Pericyclic Reactions involving this compound Scaffolds

The reactivity of this compound can be harnessed in more complex transformations, such as cascade or pericyclic reactions, to rapidly build intricate molecular frameworks.

In one example, 1-(bromoethynyl)-2-isopropoxynaphthalene participated in a base-promoted cascade reaction to form δ-carboline derivatives. nih.govrsc.org This transformation involves a sequence of β-F-elimination, electrocyclization, Diels-Alder, and retro-Diels-Alder reactions. nih.govrsc.org The reaction of an N-2,2,2-trifluoroethylisatin ketoimine ester with 1-(bromoethynyl)-2-isopropoxynaphthalene in the presence of a base like triethylamine (B128534) afforded the desired δ-carboline product in a 66% yield. nih.govrsc.org This demonstrates the ability of the bromoethynylnaphthalene scaffold to engage in complex, multi-step transformations to generate structurally significant heterocyclic compounds.

The following table highlights the performance of various alkynes in this cascade reaction.

Alkyne (2)Ketoimine Ester (1)BaseProduct (4)Yield (%)
1-(Bromoethynyl)-2-isopropoxynaphthalene (2s)N-2,2,2-Trifluoroethylisatin ketoimine ester (1a)NEt₃δ-Carboline derivative (4s)66
1-Ethynyl-2-isopropoxynaphthalene (2r)N-2,2,2-Trifluoroethylisatin ketoimine ester (1a)NEt₃δ-Carboline derivative (4r)81
(Bromoethynyl)benzene (2q)N-2,2,2-Trifluoroethylisatin ketoimine ester (1a)NEt₃δ-Carboline derivative (4q)80
Phenylacetylene (B144264) (2a)N-2,2,2-Trifluoroethylisatin ketoimine ester (1a)NEt₃δ-Carboline derivative (4a)82

Base-Promoted Cascade β-Elimination/Electrocyclization/Diels-Alder/Retro-Diels-Alder Reactions

A highly efficient, metal-free approach for synthesizing δ-carboline derivatives utilizes a base-promoted cascade reaction involving alkynes. researchgate.netnih.gov This complex sequence includes β-elimination, electrocyclization, a Diels-Alder reaction, and a subsequent retro-Diels-Alder reaction. researchgate.netrsc.org The process demonstrates excellent control over regioselectivity and chemoselectivity, providing good to high yields. nih.gov

In this synthetic strategy, N-2,2,2-trifluoroethylisatin ketoimine esters react with various alkynes. nih.govnih.gov The reaction's versatility has been tested with a wide range of alkynes, including those with significant steric hindrance. nih.gov Notably, a close derivative of the subject compound, 1-(bromoethynyl)-2-isopropoxynaphthalene, proved to be a successful substrate in this cascade reaction, yielding the corresponding δ-carboline product in 66% yield. rsc.org This demonstrates the viability of the bromoethynylnaphthalene scaffold in this intricate transformation. The reaction tolerates diverse functional groups on the alkyne, including aryl, heteroaryl, and ferrocenyl substituents. nih.gov

The proposed reaction pathway is initiated by a base, which promotes the cascade without the need for a Lewis acid catalyst. rsc.org This method is valued for its operational simplicity, broad substrate applicability, and the generation of structurally complex heterocyclic products from relatively simple precursors. nih.govrsc.org

Table 1: Substrate Scope in the Cascade Reaction to form δ-Carboline Derivatives rsc.orgnih.gov This table showcases the yields for various alkynes reacting with N-2,2,2-trifluoroethylisatin ketoimine ester under optimized, base-promoted conditions.

Entry Alkyne Substrate Yield (%)
1 Phenylacetylene 99
2 1-Ethynyl-4-methoxybenzene 91
3 1-Ethynyl-4-fluorobenzene 85
4 1-Ethynylnaphthalene 99
5 2-Ethynylnaphthalene (B39655) 96
6 9-Ethynylanthracene 87
7 (Bromoethynyl)benzene 80

Annulation Reactions Leading to Polycyclic Systems

Annulation, or annelation, refers to a chemical reaction where a new ring is fused onto an existing molecule, thereby creating a larger polycyclic system. google.com this compound is a key substrate for such reactions, where the bromoalkyne unit provides the necessary atoms to construct the new fused ring. These reactions are fundamental in synthesizing polycyclic aromatic hydrocarbons (PAHs). thieme-connect.de

A significant example of an annulation reaction involving bromoalkynes is the ruthenium-catalyzed peri-alkynylation of 1-naphthols. acs.org In this process, the C-H bond at the 8-position of a 1-naphthol (B170400) derivative is activated by the ruthenium catalyst, followed by coupling with a bromoalkyne. This sequence leads to an intramolecular cyclization, ultimately forming naphtho[1,8-bc]pyran derivatives and related polycyclic compounds. acs.org

This type of transformation highlights the utility of bromoalkynes in C–H activation/annulation strategies. The hydroxy group of the naphthol acts as an effective directing group, ensuring high regioselectivity for the C-H bond cleavage at the peri-position. acs.org Such methods provide a straightforward and efficient route to complex, fused-ring systems that are otherwise difficult to access. While this specific example uses a naphthol as the starting point to which a bromoalkyne is added, it exemplifies the fundamental reactivity of the bromoalkyne functional group in participating in annulation to build larger polyarenes. acs.org

Table 2: General Transformation in Ruthenium-Catalyzed peri-Annulation acs.org This table illustrates the general reaction scheme for the formation of fused polycyclic systems.

Reactant 1 Reactant 2 Catalyst Product Type
1-Naphthol Derivative Bromoalkyne [RuCl₂(p-cymene)]₂ Naphtho[1,8-bc]pyran Derivative

Elucidation of Electrochemical Reaction Mechanisms

Electrochemical methods offer a powerful tool for probing the reactivity of this compound and its precursors. Studies on the electrochemical reduction of related compounds, such as 2-(2,2-dibromovinyl)naphthalene, provide significant insights into the formation and subsequent reactions of bromoethynylnaphthalene isomers. uniroma1.itbeilstein-journals.orgbeilstein-journals.org The selective synthesis of either 2-(bromoethynyl)naphthalene or 2-ethynylnaphthalene can be achieved by carefully controlling the electrolysis conditions, such as the working potential and the supporting electrolyte. uniroma1.itbeilstein-journals.orggrafiati.com This control highlights the stepwise nature of the electrochemical reduction process.

Mechanistic hypotheses for the electrochemical reduction of gem-dibromoalkenes, which are precursors to bromoalkynes, point to the formation of highly reactive intermediates. beilstein-journals.orgbeilstein-journals.org A bielectronic cathodic reduction of a compound like 2-(2,2-dibromovinyl)naphthalene leads to the cleavage of one carbon-bromine bond, resulting in the formation of a vinyl anion intermediate. beilstein-journals.orgbeilstein-journals.org This electrogenerated carbanion can then undergo further reactions.

An alternative pathway suggests that the anion formed after the initial reduction can eliminate a bromide ion to yield a corresponding carbene. beilstein-journals.orgbeilstein-journals.org This carbene can then rearrange to form the alkyne product. The formation of these distinct intermediates—vinyl anions and carbenes—represents competing mechanistic pathways that are influenced by the specific reaction conditions.

The cleavage of the carbon-bromine bond is a key step in the electrochemical transformation of bromoethynylnaphthalenes and their precursors. researchgate.net This cleavage is typically achieved through a bielectronic cathodic process. beilstein-journals.orgbeilstein-journals.org The general mechanism for the electrochemical reduction of a carbon-halogen bond involves an initial electron transfer to form a radical anion, which subsequently cleaves to form a radical and a halide anion. beilstein-journals.orgmdpi.com A second electron transfer to the radical then generates a carbanion. researchgate.net

In the case of 2-(2,2-dibromovinyl)naphthalene reduction, the first C-Br bond cleavage leads to the vinyl anion intermediate. beilstein-journals.orgbeilstein-journals.org The subsequent transformation to 2-(bromoethynyl)naphthalene involves the elimination of the second bromide ion. beilstein-journals.orgbeilstein-journals.org Further reduction of 2-(bromoethynyl)naphthalene itself involves the cleavage of the remaining C-Br bond to yield 2-ethynylnaphthalene. uniroma1.itbeilstein-journals.org The selectivity of these cleavage events can be precisely manipulated by adjusting the applied potential at the cathode. beilstein-journals.orgbeilstein-journals.org

PrecursorWorking ElectrodeSupporting ElectrolytePrimary ProductYieldReference
2-(2,2-dibromovinyl)naphthalenePtNaClO₄ in DMF2-(Bromoethynyl)naphthaleneHigh beilstein-journals.org
2-(2,2-dibromovinyl)naphthalenePtEt₄NBF₄ in DMF2-EthynylnaphthaleneHigh beilstein-journals.org

Mechanistic Studies of Catalytic Reactions

Transition metal catalysts, particularly those based on nickel and copper, play a pivotal role in mediating the reactions of this compound, enabling a wide range of cross-coupling and functionalization reactions.

Nickel Catalysis: Nickel catalysts are highly effective for various transformations of alkynyl bromides. nyu.edu For instance, NiCl₂·6H₂O has been used to catalyze the vicinal thiosulfonylation of this compound with thiosulfonates. thieme-connect.com The catalytic cycle is proposed to involve the oxidative addition of the alkynyl bromide to a Ni(0) species, followed by further steps that lead to the final product. thieme-connect.comresearchgate.net Nickel-catalyzed cross-coupling reactions often involve multiple oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and even Ni(III), which allows for diverse reaction pathways, including those involving radical intermediates. nyu.edunih.gov A general catalytic cycle for a cross-coupling reaction might involve the oxidative addition of the C-Br bond to a Ni(0) center, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Ni(0) catalyst. researchgate.net

Copper Catalysis: Copper catalysts are also widely employed, particularly in coupling reactions. beilstein-journals.org Copper(I) species are often key intermediates. A plausible mechanism for a copper-catalyzed cross-coupling reaction involves the formation of a Cu(I) complex, which then reacts with the nucleophilic coupling partner. sustech.edu.cn This complex can then undergo a single-electron transfer (SET) with an alkyl or aryl halide, such as this compound, to generate a radical intermediate and a Cu(II) species. sustech.edu.cn These intermediates then combine to form the final product and regenerate the active Cu(I) catalyst. sustech.edu.cn Copper has been successfully used in the enantioselective α-alkylation of carbonyl compounds with electrophiles like 1-(bromomethyl)naphthalene, a related compound, showcasing its utility in forming stereogenic centers. nih.gov

Catalyst SystemReactantsReaction TypeProposed MechanismReference
NiCl₂·6H₂O / Cs₂CO₃This compound, S-phenyl benzenesulfonothioateVicinal ThiosulfonylationNi(0)/Ni(II) cycle thieme-connect.com
Ni(OAc)₂ / (o-furyl)₃PAlkynyl Bromides, Organoalane ReagentsCross-CouplingOxidative addition of C-Br to Ni(0) researchgate.net
CuI / N,N,P-ligandBenzyl Bromides, Arylboronate EstersC(sp³)–C(sp²) Cross-CouplingSET from Cu(I) complex to generate radical sustech.edu.cn

Many transition-metal-catalyzed reactions, especially those involving nickel and copper, are proposed to proceed through radical pathways. nyu.edunih.govsustech.edu.cn The formation of radical intermediates is often invoked to explain the observed reactivity and selectivity, particularly in cross-electrophile coupling reactions. nih.gov Nickel(I) species, for example, can activate alkyl halides via halogen-atom abstraction to generate alkyl radicals. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates in these reactions. acs.org For example, EPR studies have been used to investigate the homolytic cleavage of thiosulfonates in reactions catalyzed by nickel, providing evidence for the involvement of radical species. thieme-connect.com Time-resolved EPR (TREPR) experiments on linked naphthalene-radical systems have also been employed to study the dynamics of electron spin polarization that occurs during the quenching of excited states by free radicals, demonstrating the utility of this technique in probing distance-dependent interactions in radical-pair mechanisms. acs.org While specific EPR studies on this compound itself are not widely reported, the application of this technique to analogous systems provides a clear framework for investigating the radical processes central to its catalytic transformations. thieme-connect.comnih.gov

Mechanistic Insights from Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, and cascade (or tandem) reactions, which involve a sequence of intramolecular reactions, offer efficient pathways to complex molecular architectures. nih.govtcichemicals.com

Mechanistic investigations into a base-promoted cascade reaction involving a derivative, 1-(bromoethynyl)-2-isopropoxynaphthalene, provide significant insights. researchgate.net This reaction with a ketoimine ester proceeds through a proposed cascade of β-elimination, 6π-electrocyclization, intermolecular [4+2] Diels-Alder reaction, and a retro-Diels-Alder reaction to afford δ-carboline derivatives. researchgate.net The proposed mechanism begins with the deprotonation of the ketoimine by a base to form a carbon anion. This anion then attacks the alkyne, initiating an intramolecular cyclization. The resulting intermediate undergoes further transformations, including the Diels-Alder/retro-Diels-Alder sequence, to yield the final aromatic product. This complex yet efficient pathway highlights how the reactivity of the bromoethynyl arene unit can be harnessed to rapidly build intricate heterocyclic scaffolds. researchgate.net

Identification of Reaction Intermediates

The transient nature of reaction intermediates often makes their direct observation and characterization challenging. However, a combination of spectroscopic techniques, trapping experiments, and computational studies has enabled researchers to identify key intermediates in reactions of this compound.

A significant body of research has focused on the electrochemical reduction of related species to form bromoalkynes, providing insight into potential intermediates. For instance, the cathodic reduction of 2-(2,2-dibromovinyl)naphthalene can selectively yield 2-(bromoethynyl)naphthalene. researchgate.netbeilstein-journals.org This process is believed to proceed through the initial formation of a radical anion intermediate upon a single-electron transfer. smolecule.com Subsequent elimination of a bromide ion generates a vinyl radical. This radical species is a key intermediate that can then undergo further reduction or reaction to yield the final product. The stability of these intermediates and the reaction conditions, such as the supporting electrolyte, play a critical role in determining the reaction's outcome. smolecule.com

In transition metal-catalyzed reactions, the nature of the intermediates is often dictated by the metal center and the ligand sphere. For example, in gold-catalyzed reactions of heteroatom-substituted alkynes, the formation of a cyclic bromonium cation as a common intermediate has been proposed and supported by control experiments and DFT calculations. tdx.cat Although not directly involving this compound as the starting material in the cited study, the principle can be extended. The opening of such a bromonium ring can lead to the formation of a gold(I)-vinylidene species, which can then rearrange to the final product. tdx.cat

In other transformations, such as the MeOTf-catalyzed formal [4+2] annulations with styrene (B11656) oxides, an indene (B144670) derivative has been isolated and identified as a key intermediate. rhhz.net While the specific example used (bromoethynyl)benzene, the analogous reaction with this compound would be expected to proceed through a similar benz[e]indene or benz[f]indene intermediate.

Confirmation of Proposed Reaction Pathways through Control Experiments

Control experiments are indispensable for substantiating proposed reaction mechanisms. By systematically altering reaction parameters or introducing specific reagents, researchers can gain evidence for or against a particular pathway.

In the context of the electrochemical synthesis of 2-(bromoethynyl)naphthalene from 2-(2,2-dibromovinyl)naphthalene, the choice of the supporting electrolyte serves as a prime example of a control experiment. beilstein-journals.org It was demonstrated that using tetraethylammonium tetrafluoroborate (Et4NBF4) as the electrolyte leads to the formation of 2-ethynylnaphthalene, while using sodium perchlorate (NaClO4) selectively produces 2-(bromoethynyl)naphthalene. researchgate.netbeilstein-journals.org This suggests that the cation of the supporting electrolyte plays a crucial role in stabilizing the intermediates, thereby directing the reaction pathway. smolecule.com The larger tetraethylammonium cation may facilitate further reduction to the terminal alkyne, whereas the smaller sodium ion may favor the earlier termination at the bromoalkyne stage. smolecule.com

Table 1: Effect of Supporting Electrolyte on the Electrochemical Reduction of 2-(2,2-dibromovinyl)naphthalene beilstein-journals.org

EntrySupporting ElectrolytePotential (V vs SCE)Product(s)Yield (%)
1NaClO4-2.202-(Bromoethynyl)naphthalene89
2Et4NBF4-2.002-Ethynylnaphthalene80

This table illustrates how changing the supporting electrolyte, a key control experiment, dictates the product distribution in the electrochemical reduction.

In nickel-catalyzed difunctionalization reactions of this compound with thiosulfonates, control experiments were performed to probe the mechanism. thieme-connect.com For instance, reacting phenylacetylene under the standard reaction conditions yielded less than 10% of the desired product, indicating that the bromoalkyne is essential for the catalytic cycle. thieme-connect.com This supports a mechanism involving oxidative addition of the C-Br bond of this compound to the nickel(0) catalyst as a key initial step.

Furthermore, in a proposed base-promoted cascade reaction leading to δ-carboline derivatives, a key intermediate was synthesized independently and subjected to the reaction conditions. rsc.org The successful conversion of this intermediate to the final product provided strong evidence for the proposed reaction pathway. rsc.org Similarly, in a MeOTf-catalyzed reaction, an isolated 1H-indene intermediate was treated with a catalytic amount of acid under standard conditions, resulting in a quantitative yield of the final naphthalene product, thus confirming its role in the reaction sequence. rhhz.net These types of control experiments provide direct confirmation of the viability of proposed intermediates and pathways.

Conclusion

1-(Bromoethynyl)naphthalene stands out as a highly useful and reactive intermediate in the field of organic synthesis. Its structure, which marries the polycyclic aromatic system of naphthalene (B1677914) with the versatile reactivity of a bromoalkyne, provides chemists with a powerful tool for molecular construction. The ability to synthesize this compound selectively via methods like the Corey-Fuchs reaction and its subsequent utility in a range of carbon-carbon bond-forming reactions, including cross-coupling and cycloaddition, underscore its importance. The continued exploration of the reactivity of this compound is likely to lead to the development of novel synthetic methodologies and the creation of new functional molecules for applications in materials science and medicinal chemistry.

Advanced Spectroscopic Characterization of 1 Bromoethynyl Naphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-(Bromoethynyl)naphthalene in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The protons on the naphthalene (B1677914) ring typically appear in the range of δ 7.4–8.3 ppm. beilstein-journals.orgrsc.org The proton at the C8 position is expected to be the most deshielded due to its peri-interaction with the substituent at C1, likely appearing as a doublet at the lowest field. The remaining protons will appear as a series of multiplets and doublets, with coupling constants (J-values) providing information about their spatial relationships (ortho, meta, para).

Table 1: Representative ¹H NMR Data for Related Naphthalene Compounds

CompoundProton Signals (δ, ppm)SolventReference
2-Ethynylnaphthalene (B39655)8.05 (s, 1H), 7.86 -7.78 (m, 3H), 7.56-7.49 (m, 3H), 3.16 (s, 1H)CDCl₃ beilstein-journals.org
(E)-1-Styrylnaphthalene8.25 (d, 1H), 7.89-7.95 (m, 2H), 7.77-7.85 (m, 2H), 7.64 (d, 2H), 7.49-7.59 (m, 3H), 7.44 (t, 2H), 7.34 (d, 1H), 7.18 (d, 1H)CDCl₃ rsc.org
1-(Bromomethyl)naphthaleneAromatic protons in complex multiplets between δ 7.3-8.2; CH₂Br singlet at δ 4.93CDCl₃ chemicalbook.com

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected: ten for the naphthalene ring and two for the bromoethynyl group. The chemical shifts of the acetylenic carbons (C≡C-Br) are particularly diagnostic. In related aryl bromoacetylenes, the carbon attached to the aryl group (Ar-C≡) typically resonates around δ 80 ppm, while the bromine-bearing carbon (≡C-Br) appears further upfield, around δ 48-52 ppm. rsc.org The ten naphthalene carbons will appear in the aromatic region (δ 120-135 ppm), with the carbon bearing the substituent (C1) showing a distinct chemical shift. beilstein-journals.orgnih.gov

Table 2: Representative ¹³C NMR Data for Related Compounds

CompoundCarbon Signals (δ, ppm)SolventReference
2-Ethynylnaphthalene133.0, 132.8, 132.3, 128.5, 128.0, 127.8, 126.9, 126.6, 119.4 (Aromatic), 84.0 (Ar-C≡), 77.4 (≡C-H)CDCl₃ beilstein-journals.org
1-(Bromoethynyl)-4-methylbenzene138.8, 131.8 (2C), 129.0 (2C), 119.5 (Aromatic), 80.1 (Ar-C≡), 48.7 (≡C-Br), 21.4 (CH₃)CDCl₃ rsc.org
1-Bromo-3-(bromoethynyl)benzene134.7, 131.8, 130.5, 129.7, 124.5, 122.0 (Aromatic), 78.5 (Ar-C≡), 51.6 (≡C-Br)CDCl₃ rsc.org

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal the connectivity between adjacent protons within the naphthalene ring system, allowing for the assignment of the complex multiplets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). This technique is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the connectivity between different parts of the molecule. For instance, an HMBC correlation between the H8 proton of the naphthalene ring and the C1 carbon, as well as correlations from the H2 proton to the C1 and acetylenic carbons, would definitively confirm the attachment of the bromoethynyl group at the C1 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

HRMS is a technique used to measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of a molecule's elemental formula. thieme-connect.com For this compound (C₁₂H₇Br), HRMS would detect two main molecular ion peaks corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. The measured exact masses must match the calculated theoretical masses to within a very small tolerance (typically < 5 ppm) to confirm the molecular formula. rsc.org

Table 3: Calculated HRMS Data for this compound (C₁₂H₇Br)

IonElemental CompositionCalculated Exact Mass (Da)
[M]⁺˙C₁₂H₇⁷⁹Br229.97311
[M+2]⁺˙C₁₂H₇⁸¹Br231.97107

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. savemyexams.com These two techniques are often complementary. For this compound, the most diagnostic vibrations would be the C≡C and C-Br stretches.

C≡C Stretch: The alkyne triple bond stretch typically appears in the region of 2100–2260 cm⁻¹. For bromoacetylenes, this peak is expected to be weak in the IR spectrum but potentially stronger in the Raman spectrum.

C-Br Stretch: The carbon-bromine bond stretch occurs in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹. savemyexams.com

Aromatic Vibrations: The naphthalene ring will show several characteristic absorptions, including aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching in the 1450–1650 cm⁻¹ region. savemyexams.com

Table 4: Predicted Key Vibrational Frequencies for this compound

VibrationFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3000 - 3100Medium-Weak
Alkyne C≡C Stretch-C≡C-Br2100 - 2260Weak (IR), Strong (Raman)
Aromatic C=C StretchAr C=C1450 - 1650Medium-Strong
C-Br Stretch-C-Br500 - 600Medium-Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

The introduction of an ethynyl (B1212043) group at the 1-position of the naphthalene ring generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. This shift is indicative of an extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, naphthalene exhibits its primary absorption bands at approximately 221 nm, 275 nm, and 312 nm. The introduction of an ethynyl group is expected to shift these bands to longer wavelengths.

One study on 1-ethynylnaphthalene (B95080) reported bathochromic shifts in its UV spectra, with the p-band (the longest wavelength absorption) being amplified relative to the β-band. researchgate.net Another investigation into 1-bromo-8-ethynylnaphthalene, a structural isomer of the target compound, revealed a prominent absorption peak around 275 nm, which is attributed to the π-π* transitions of the naphthalene chromophore. mdpi.com

The fluorescence properties are also sensitive to substitution. Naphthalene itself is a known fluorescent compound with an emission peak typically observed around 322 nm when excited at 311 nm. aatbio.com The quantum yield of naphthalene is approximately 0.23. omlc.org For ethynyl-substituted naphthalenes, changes in the emission spectra, including shifts in the emission maximum and variations in fluorescence quantum yield, are expected due to the altered electronic distribution in the excited state. For example, in a study of various ethynylated naphthalene derivatives, strong fluorescence with high quantum yields (ranging from 19-78%) was observed. researchgate.net

The following tables summarize the typical UV-Vis absorption and emission data for naphthalene, which serves as a fundamental reference, and provides expected trends for its bromoethynyl derivative.

Table 1: UV-Vis Absorption Data for Naphthalene in Cyclohexane

Absorption Maximum (λmax) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
~221-
~275~6,000
~312-
Data sourced from OMLC. omlc.org

Interactive Data Table: UV-Vis Absorption of Naphthalene

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Table 2: Fluorescence Emission Data for Naphthalene in Cyclohexane

Excitation Wavelength (λex) (nm)Emission Maximum (λem) (nm)Quantum Yield (ΦF)
270~3220.23
Data sourced from AAT Bioquest and OMLC. aatbio.comomlc.org

Interactive Data Table: Fluorescence Emission of Naphthalene

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For this compound, it is anticipated that the absorption and emission maxima would be red-shifted compared to naphthalene due to the extension of the π-system by the ethynyl group. The bromine atom on the acetylene (B1199291) is a weak electronic modulator in this context and is expected to have a less pronounced effect on the primary π-π* transitions of the naphthalene core compared to the ethynyl moiety itself. However, it may influence intersystem crossing rates and potentially affect the fluorescence quantum yield. Detailed experimental studies on this compound are required to fully elucidate its specific photophysical parameters.

Computational and Theoretical Studies of 1 Bromoethynyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(bromoethynyl)naphthalene, DFT calculations would be the primary method to investigate its fundamental electronic properties and reactivity.

Geometrical Optimization and Energetic Profiles of Reactions

A crucial first step in any computational study is the geometry optimization of the molecule to find its lowest energy structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. While specific optimized coordinates for this molecule are not published, DFT calculations on similar structures, such as 1-substituted naphthalenes, have shown excellent agreement with experimental data where available.

Once the ground state geometry is established, DFT can be used to map out the energetic profiles of its potential reactions. This involves calculating the energies of reactants, transition states, and products to determine reaction enthalpies and activation barriers. For instance, in the context of reactions involving the ethynyl (B1212043) group, such as cycloadditions or nucleophilic additions, DFT would be instrumental in predicting the feasibility and kinetic favorability of different pathways.

Table 1: Hypothetical Data Table for Geometrical Parameters of this compound This table is illustrative and based on general knowledge of related structures, as specific published data is unavailable.

ParameterPredicted Value (DFT/B3LYP/6-31G*)
C≡C bond length~1.21 Å
C-Br bond length~1.80 Å
Naphthalene (B1677914) C-C bonds~1.37 - 1.42 Å
C(naphthyl)-C(ethynyl) bond~1.43 Å

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals in this compound would be determined using DFT.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the bromoethynyl substituent would be expected to lower both the HOMO and LUMO energies compared to unsubstituted naphthalene.

Table 2: Representative Frontier Molecular Orbital Energies for Naphthalene Derivatives (DFT Calculations) Data for this compound is not available; values for related compounds are shown for context.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Naphthalene-6.15-1.954.20
1-Bromonaphthalene-6.30-2.104.20
1-Ethynylnaphthalene (B95080)-6.25-2.054.20

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is essential for elucidating detailed reaction mechanisms. For reactions involving this compound, such as its participation in Sonogashira coupling or as a dienophile in Diels-Alder reactions, DFT calculations would be employed to locate the transition state structures.

The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The geometry and energy of the transition state provide critical information about the activation energy of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. While no specific transition state analyses for reactions of this compound have been published, studies on related systems demonstrate the power of this approach in understanding reaction pathways.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict and interpret various spectroscopic data, including NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure. While experimental NMR data for naphthalene and its simple derivatives are well-documented, specific computational predictions for this compound are not found in the literature.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This allows for the prediction of the infrared spectrum. Key vibrational modes for this compound would include the C≡C stretch, the C-Br stretch, and the characteristic modes of the naphthalene ring system. Calculated IR spectra of naphthalene have shown good agreement with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. These calculations would help in understanding the electronic transitions of this compound and the effect of the bromoethynyl substituent on its photophysical properties.

Table 3: Predicted Key Vibrational Frequencies for this compound This table is illustrative, as specific published computational data is unavailable.

Vibrational ModePredicted Wavenumber (cm⁻¹)
C≡C stretch~2200
Aromatic C-H stretch~3050-3100
Naphthalene ring modes~1400-1600
C-Br stretch~600-700

Structure-Reactivity Relationship Elucidation through Computational Methods

By systematically studying a series of related compounds, computational methods can help in establishing structure-reactivity relationships. For this compound, this would involve comparing its calculated properties with those of other substituted naphthalenes. For example, by varying the halogen on the ethynyl group (e.g., fluoro, chloro, iodo), one could computationally assess how this change affects the molecule's electronic structure, reactivity, and spectroscopic signatures. Such studies are crucial for the rational design of molecules with desired properties for applications in materials science and medicinal chemistry. Although no such systematic computational study including this compound has been published, the methodologies for conducting such an investigation are well-established.

While dedicated computational and theoretical studies on this compound are currently lacking in the scientific literature, the established methodologies of computational chemistry provide a clear roadmap for its investigation. DFT and TD-DFT calculations would be instrumental in determining its optimized geometry, electronic structure, reactivity, and spectroscopic properties. Such studies would not only provide fundamental insights into the chemical nature of this specific molecule but also contribute to the broader understanding of structure-property relationships in substituted naphthalene systems. The absence of published data highlights a gap in the current body of research and presents an opportunity for future computational investigations.

Applications of 1 Bromoethynyl Naphthalene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The exceptional reactivity of the bromoethynyl group, coupled with the steric and electronic properties of the naphthalene (B1677914) scaffold, renders 1-(Bromoethynyl)naphthalene a highly valuable synthon for the elaboration of complex organic frameworks. Its utility is particularly pronounced in the synthesis of conjugated diynes and polyynes, naphthalene-containing heterocycles, and intricate macrocyclic and bridged systems.

This compound is a key starting material for the synthesis of conjugated diynes and polyynes, which are linear chains of alternating double and triple carbon-carbon bonds. These structures are of significant interest due to their unique electronic and optical properties. The bromoethynyl functionality readily participates in cross-coupling reactions, such as the Glaser-Hay coupling, to afford symmetric and asymmetric diynes and polyynes.

For instance, the oxidative dimerization of terminal alkynes derived from this compound can lead to the formation of 1,4-diaryl-1,3-butadiynes. nih.gov These reactions are typically carried out in an aerobic medium using a copper salt and an amine base. The general scheme for such a transformation is depicted below:

Table 1: Representative Synthesis of a Conjugated Diyne

ReactantReagents and ConditionsProductYield
2-ethynyl-7-(arylethynyl)-1,8-bis(dimethylamino)naphthalenesCuI/TMEDA/iPr₂NH, aerobic medium, room temperature1,4-diaryl-1,3-butadiynesGood

The resulting conjugated diynes and polyynes serve as important components in molecular electronics and nonlinear optics. wm.edu The rigid naphthalene unit influences the planarity and conjugation length of the resulting polyyne chain, thereby tuning its electronic properties.

The versatile reactivity of the ethynyl (B1212043) group in this compound allows for its conversion into various functional groups, which can then be utilized in cyclization reactions to form naphthalene-fused heterocycles. These heterocyclic systems are prevalent in many biologically active compounds and functional materials. rsc.org

While direct synthesis of d-carbolines from this compound is a specific application, the general strategy involves the transformation of the ethynyl group into a key intermediate that can undergo intramolecular cyclization. For example, the ethynyl group can be hydrated to an acetyl group, which can then participate in condensation reactions to form heterocyclic rings. Alternatively, the bromoethynyl group can undergo Sonogashira coupling with a suitable ortho-substituted aniline (B41778) derivative, followed by an intramolecular cyclization to afford the desired carboline scaffold.

The rigid and well-defined geometry of the naphthalene unit makes this compound an excellent building block for the construction of macrocyclic and bridged systems, such as paracyclophanes. These molecules, which feature two aromatic rings held in close proximity by bridging chains, exhibit unique transannular electronic interactions and strained structures, leading to interesting chiroptical and electronic properties. rsc.org

The synthesis of naphthalenoparacyclophanes can be achieved through multi-step sequences involving the coupling of naphthalene-derived synthons. For example, a bis(bromomethyl)naphthalene derivative can be reacted with a dithiol under high dilution conditions to form a dithia[3.3]naphthalenoparacyclophane, which can then undergo ring contraction to the desired [2.2]naphthalenoparacyclophane. acs.org The incorporation of the naphthalene moiety can tune the structural and optoelectronic properties of the resulting cyclophane. acs.orgnih.gov

Table 2: Key Steps in the Synthesis of a 2.2Naphthalenoparacyclophane Derivative

Starting MaterialsReactionIntermediate/Product
1,5-Bis(bromomethyl)-2,6-bis(octyloxy)naphthalene and 1,4-benzenedimethanethiolCyclization (dilute conditions)Dithia3.3naphthalenoparacyclophane
Dithia3.3naphthalenoparacyclophaneBenzyne-induced Stevens rearrangementBis(sulfide) [2.2]naphthalenoparacyclophane

The resulting paracyclophanes have potential applications in optoelectronics and as chiral ligands in asymmetric catalysis. acs.orgnih.gov

Fabrication of π-Conjugated Materials and Nanostructures

The ability of this compound to form extended π-conjugated systems makes it a valuable precursor for the bottom-up synthesis of advanced carbon-based materials and nanostructures. These materials exhibit remarkable electronic and optical properties, making them suitable for a range of applications in electronics and photonics.

Graphene nanoribbons (GNRs), which are narrow strips of graphene, have garnered significant attention due to their tunable electronic properties that are dependent on their width and edge structure. researchgate.net The on-surface synthesis of GNRs from molecular precursors allows for precise control over their dimensions and properties.

Brominated naphthalene derivatives, such as 1,4,5,8-tetrabromonaphthalene, have been successfully employed as precursors for the synthesis of armchair graphene nanoribbons (AGNRs). amazonaws.commpg.de The synthesis involves the sequential dehalogenation of the precursor molecules on a metal surface, typically Au(111), under ultra-high vacuum conditions. mpg.de The thermal cleavage of the C-Br bonds facilitates the C-C bond formation necessary for the growth of the nanoribbons. amazonaws.com While not a direct application of this compound, the use of brominated naphthalenes highlights the potential of related functionalized naphthalenes in the bottom-up fabrication of carbon nanomaterials.

The incorporation of the naphthalene moiety into π-conjugated systems can significantly influence their optoelectronic properties. The extended conjugation and electron-rich nature of the naphthalene ring can lead to materials with desirable absorption and emission characteristics, as well as good charge transport capabilities. nih.gov

Substrate for Developing Novel Synthetic Methodologies

The unique bifunctional nature of this compound, featuring both a reactive terminal alkyne and an aryl bromide moiety on a rigid naphthalene scaffold, positions it as an exemplary substrate for the development of novel synthetic methodologies. Organic chemists have exploited these two functional groups, which possess orthogonal reactivity, to devise new tandem, domino, and multicomponent reactions. These innovative methods often lead to the rapid construction of complex molecular architectures, particularly fused heterocyclic systems, which are of significant interest in materials science and medicinal chemistry.

The distinct reactivity of the C-Br bond (amenable to metal-catalyzed cross-coupling and related reactions) and the C≡C-H bond (active in cycloadditions, coupling, and nucleophilic additions) allows for selective and sequential transformations. More importantly, it enables the design of novel one-pot processes where both groups participate, leading to efficient and atom-economical syntheses.

A significant area of methodology development involves intramolecular cyclization reactions. Research on structurally analogous haloalkynylnaphthalenes has paved the way for new strategies to synthesize novel fused π-systems. For instance, a novel copper-catalyzed synthesis was developed to produce polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes starting from 8-halo-1-ethynylnaphthalenes. rsc.org This methodology combines an Ullmann-type C(aryl)–S bond formation with the α-addition of the adjacent alkyne bond. rsc.org Given its structure, this compound is an ideal candidate for developing similar novel cyclization cascades to access unique heterocyclic cores that are otherwise difficult to synthesize.

The development of novel reaction cascades using substrates like this compound is a testament to its utility in expanding the toolkit of synthetic organic chemistry. By serving as a testbed for new catalytic systems and reaction concepts, it helps push the boundaries of molecular construction.

Below is a data table summarizing established and potential novel synthetic methodologies that can be developed using this compound as a key substrate.

Table 1: Novel Synthetic Methodologies Utilizing this compound and Analogues

Methodology Type Reagents/Catalysts Product Type Research Findings/Potential
Intramolecular Cyclization Cascade Copper catalyst, Sulfur source (e.g., KSAc) Fused Thiophenes (e.g., Naphtho[1,8-bc]thiophenes) A novel Cu-catalyzed reaction has been developed for 8-halo-1-ethynylnaphthalenes, demonstrating a new path to thiophene-fused π-systems. This creates a precedent for applying this methodology to this compound to explore new isomers. rsc.org
Tandem Cross-Coupling/Cyclization Palladium catalyst, Diene or Dienophile Polycyclic Aromatic Hydrocarbons (PAHs) Potential for developing novel Pd-catalyzed domino sequences where an initial Sonogashira or Suzuki coupling at the C-Br bond is followed by an intramolecular cycloaddition involving the alkyne, leading to complex PAHs in a single step.
Multicomponent Reactions (MCRs) Azides, Aldehydes, Catalysts (e.g., Cu, Ru) Highly Substituted Heterocycles (e.g., Triazoles, Pyrroles) The alkyne can participate in [3+2] cycloadditions (Click Chemistry), while the bromide offers a handle for subsequent functionalization. Novel MCRs could be designed to involve both functional groups concurrently, for instance, a copper-catalyzed azide-alkyne cycloaddition followed by an in-situ intramolecular C-N coupling. organic-chemistry.org
Radical-Mediated Cycloaromatization Radical Initiator, Trapping Agent Fused Aromatic Systems Development of novel radical cascades where initial radical addition to the ethynyl group triggers a cyclization onto the naphthalene ring, followed by aromatization. This could provide a new metal-free pathway to functionalized phenalenes or other fused systems.

This targeted use of this compound as a foundational substrate allows chemists to explore new catalytic cycles and reaction pathways, ultimately leading to a more diverse and complex chemical space accessible through efficient and innovative synthesis.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMinimizes polymerization
Temperature0–5°CReduces Br2_2 volatility
Molar Ratio (Substrate:Br2_2)1:1.05Limits over-bromination

How are spectroscopic techniques employed to characterize this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ethynyl-Br signals (C≡Br at ~δ 90 ppm in 13^{13}C).
  • IR Spectroscopy : Confirm C≡C stretch (~2100 cm1^{-1}) and C-Br bond (~560 cm1^{-1}).
  • Mass Spectrometry : Base peak at m/z 231 [M+^+] with isotopic pattern confirming bromine (1:1 ratio for 79^{79}Br/81^{81}Br).
    Cross-validate with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .

What in vitro models are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

  • Cell Viability Assays : Use HepG2 (liver) and BEAS-2B (lung) cell lines exposed to 1–100 µM concentrations for 24–72 hours. Measure IC50_{50} via MTT assay.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (LC-MS quantification).
  • Genotoxicity : Conduct Ames test (TA98 strain ± metabolic activation) to detect frameshift mutations.
    Refer to ATSDR’s inclusion criteria (Table B-1) for systemic effect endpoints (e.g., hepatic/renal toxicity) .

Advanced Research Questions

How can contradictory data on the environmental persistence of this compound be resolved?

Methodological Answer:

  • Half-Life Studies : Compare hydrolysis rates (pH 5–9, 25–50°C) and photodegradation (UV-Vis irradiation, λ=254 nm) across labs. Use isotopically labeled 13^{13}C-compound for precise tracking.
  • Soil Sorption Experiments : Measure log Koc_{oc} in loam/sandy soils; discrepancies may arise from organic matter content.
  • Interlab Validation : Harmonize protocols via OECD guidelines (e.g., OECD 307 for aerobic degradation). Apply risk-of-bias assessment (Table C-7) to exclude studies with poor exposure characterization .

Q. Table 2: Key Environmental Fate Parameters

ParameterTypical RangeMethod
Hydrolysis t1/2_{1/2} (pH 7)14–28 daysEPA 1615
Photodegradation t1/2_{1/2}2–5 hoursISO 11348
log Kow_{ow}3.8–4.2OECD 117

What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4, XPhos, or NHC ligands for Suzuki-Miyaura couplings. Steric hindrance at the ethynyl position favors para-substitution.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl boronic acids.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict transition-state energies for competing pathways. Validate with 13^{13}C labeling experiments .

How are advanced metabolomics approaches applied to identify novel metabolites of this compound?

Methodological Answer:

  • High-Resolution MS : Use Q-TOF or Orbitrap (resolving power >30,000) for untargeted profiling of hepatic metabolites.
  • Isotopic Labeling : Administer 13^{13}C6_6-labeled compound to track metabolic pathways.
  • Data Analysis : Employ software (XCMS, MetaboAnalyst) for peak alignment and pathway enrichment (e.g., glutathione conjugation via GST enzymes).
    Cross-reference with cyanobacterial oxidation studies (e.g., 1-naphthol → 4-hydroxy-1-tetralone) .

What computational models predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to AhR (aryl hydrocarbon receptor) or CYP1A1.
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Derive descriptors (log P, polar surface area) to correlate with experimental IC50_{50} values. Validate against ToxCast/Tox21 datasets .

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